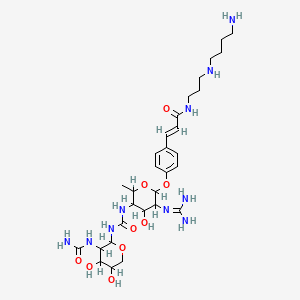
Glycocinnasperimicin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycocinnasperimicin D is a natural product found in Nocardia with data available.
Applications De Recherche Scientifique
Synthesis of Glycocinnasperimicin D
The synthesis of this compound involves complex chemical reactions that have been extensively studied. The first total synthesis was achieved using a convergent three-component coupling strategy, which included the Heck-Mizoroki reaction. This method allowed the construction of the core structure of this compound effectively, demonstrating the compound's synthetic feasibility and paving the way for further research into its applications .
Table 1: Key Steps in the Synthesis of this compound
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Heck-Mizoroki Reaction | Iodophenyl glycoside, acrylamide | Core structure formation |
| 2 | Urea Glycoside Formation | Glycosyl isocyanate, amino sugar | Construction of urea glycoside |
| 3 | Acetonide Deprotection | Lewis acid | Selective deprotection achieved |
This compound exhibits a broad spectrum of antibacterial activity against various pathogens. Its unique structural features, including multiple nitrogen-containing functional groups, contribute to its efficacy as an antibiotic. The compound has shown significant activity against resistant strains, making it a candidate for further development in combating antibiotic resistance .
Case Studies on Antibacterial Efficacy
- Study 1 : A study demonstrated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .
- Study 2 : Another investigation highlighted its activity against Gram-negative bacteria, which are often more challenging to treat due to their robust cell walls. The compound's mechanism of action involves disrupting bacterial cell wall synthesis .
Therapeutic Potential
The therapeutic applications of this compound extend beyond its antibacterial properties. Research indicates potential uses in:
- Antiviral Therapy : Preliminary studies suggest that the compound may possess antiviral properties, warranting further investigation into its efficacy against viral infections .
- Cancer Treatment : The compound's ability to inhibit certain cellular pathways may also position it as a candidate for cancer therapy, particularly in targeting specific cancer cell lines .
Propriétés
Numéro CAS |
99260-73-8 |
|---|---|
Formule moléculaire |
C30H50N10O9 |
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
(E)-N-[3-(4-aminobutylamino)propyl]-3-[4-[5-[[3-(carbamoylamino)-4,5-dihydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C30H50N10O9/c1-16-21(39-30(46)40-26-22(38-29(34)45)24(43)19(41)15-47-26)25(44)23(37-28(32)33)27(48-16)49-18-8-5-17(6-9-18)7-10-20(42)36-14-4-13-35-12-3-2-11-31/h5-10,16,19,21-27,35,41,43-44H,2-4,11-15,31H2,1H3,(H,36,42)(H4,32,33,37)(H3,34,38,45)(H2,39,40,46)/b10-7+ |
Clé InChI |
RUNVIIGXALSBTN-JXMROGBWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N |
Synonymes |
glycocinnasperimicin D glycocinnasperimicin-D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















